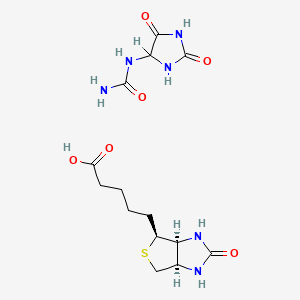
Amidephrin
Übersicht
Beschreibung
Amidephrine, also known as amidefrine, is a sulfonamide α1-adrenergic receptor agonist . It is a sympathomimetic indicated in the treatment of acute, chronic, vasomotor, and allergic rhinitis .
Molecular Structure Analysis
Amidephrine has a molecular formula of C10H16N2O3S and a molar mass of 244.31 g/mol . Its IUPAC name is (RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide .
Wissenschaftliche Forschungsanwendungen
Rhinitisbehandlung
Amidephrin ist indiziert zur Behandlung von akuter, chronischer, vasomotorischer und allergischer Rhinitis. Es wirkt als Sympathomimetikum, das heißt, es ahmt die Wirkung der Neurotransmitter des sympathischen Nervensystems nach und kann helfen, die Symptome der Rhinitis zu lindern .
α1-adrenerger Rezeptoragonist
Als α1-adrenerger Rezeptoragonist hat this compound potenzielle Anwendungen bei Erkrankungen, bei denen eine solche agonistische Wirkung vorteilhaft ist. Dies könnte verschiedene Herz-Kreislauf- und Atemwegserkrankungen umfassen, bei denen Vasokonstriktion und Bronchodilatation erforderlich sind .
Wirkmechanismus
Target of Action
Amidephrine, also known as amidefrine, is a sulfonamide α1-adrenergic receptor agonist . The α1-adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines, particularly norepinephrine and epinephrine .
Mode of Action
As an α1-adrenergic receptor agonist, amidephrine mimics the action of norepinephrine and epinephrine, stimulating the receptor and initiating a cascade of responses .
Biochemical Pathways
Given its role as an α1-adrenergic receptor agonist, it is likely to influence pathways related to the sympathetic nervous system and cardiovascular function .
Result of Action
As an α1-adrenergic receptor agonist, it is likely to have effects on cardiovascular function and the sympathetic nervous system .
Biochemische Analyse
Biochemical Properties
Amidephrine plays a significant role in biochemical reactions by interacting with α1-adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses such as vasoconstriction and increased blood pressure. Amidephrine binds to these receptors, leading to the activation of the Gq protein, which in turn activates phospholipase C. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol trisphosphate and diacylglycerol, resulting in the release of calcium ions from intracellular stores and activation of protein kinase C .
Cellular Effects
Amidephrine exerts various effects on different cell types and cellular processes. In vascular smooth muscle cells, it induces contraction by increasing intracellular calcium levels. This leads to vasoconstriction and an increase in blood pressure. In cardiac cells, amidephrine enhances contractility and heart rate by stimulating α1-adrenergic receptors. Additionally, amidephrine influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of amidephrine involves its binding to α1-adrenergic receptors, leading to the activation of downstream signaling pathways. Upon binding, amidephrine induces a conformational change in the receptor, which activates the associated Gq protein. This activation triggers a cascade of events, including the activation of phospholipase C, the production of inositol trisphosphate and diacylglycerol, and the release of calcium ions from intracellular stores. These events result in the activation of protein kinase C and other downstream effectors, ultimately leading to the physiological effects observed with amidephrine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of amidephrine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that amidephrine is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to amidephrine in vitro and in vivo has been associated with sustained activation of α1-adrenergic receptors, leading to prolonged vasoconstriction and increased blood pressure. Additionally, chronic exposure may result in receptor desensitization and downregulation, reducing the compound’s efficacy over time .
Dosage Effects in Animal Models
The effects of amidephrine vary with different dosages in animal models. At low doses, amidephrine induces mild vasoconstriction and a moderate increase in blood pressure. At higher doses, the compound can cause significant vasoconstriction, leading to hypertension and potential adverse effects such as tachycardia and arrhythmias. Studies have also shown that high doses of amidephrine can result in toxic effects, including damage to vascular and cardiac tissues .
Metabolic Pathways
Amidephrine is involved in several metabolic pathways, primarily related to its role as an α1-adrenergic receptor agonist. The compound is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of catecholamines. These metabolic pathways result in the production of inactive metabolites that are excreted from the body. Additionally, amidephrine can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways .
Transport and Distribution
Amidephrine is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion and is also transported by specific transporters and binding proteins. Once inside the cells, amidephrine can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects. The distribution of amidephrine within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of amidephrine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with α1-adrenergic receptors on the cell membrane. Additionally, amidephrine can be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence cellular processes. The localization of amidephrine is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .
Eigenschaften
IUPAC Name |
N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15/h3-6,10-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOWHMXTJFZXRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862664 | |
| Record name | Amidephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37571-84-9, 3354-67-4, 29430-15-7, 732186-16-2 | |
| Record name | Amidephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37571-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amidephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidephrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029430157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidefrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidephrine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732186162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amidephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMIDEPHRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI24N176MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMIDEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2P22546V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMIDEPHRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U56LDN9FFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















